molecular formula C7H12ClN3O2 B6611033 methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2866319-23-3

methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No. B6611033
CAS RN: 2866319-23-3
M. Wt: 205.64 g/mol
InChI Key: YOZMCXJJKCKFFS-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride (MPMPC) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and is commonly used in the synthesis of other compounds. MPMPC has a wide range of applications in the fields of biochemistry and physiology due to its unique properties.

Scientific Research Applications

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of drug metabolism. Additionally, it has been used in the study of protein-protein interactions, as well as in the study of the structure of proteins. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been used in the study of the effects of drugs on the central nervous system, as well as in the study of drug-receptor interactions.

Mechanism of Action

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is able to reduce the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to inhibit the production of prostaglandins. Additionally, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has been shown to increase the production of nitric oxide, which can lead to increased blood flow and improved vascular health.

Advantages and Limitations for Lab Experiments

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is that it is relatively easy to synthesize. Additionally, it is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride has a number of potential future applications in the fields of biochemistry and physiology. One potential application is in the development of new anti-inflammatory drugs. Additionally, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific enzymes, such as COX or acetylcholinesterase. Furthermore, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific proteins, such as receptors or ion channels. Finally, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride could be used to develop new drugs that target specific pathways, such as the nitric oxide pathway.

Synthesis Methods

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride is synthesized by a process known as “Friedel-Crafts acylation”. This process involves the reaction of an acyl chloride with an aromatic ring. In the case of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride, the acyl chloride is 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid chloride, and the aromatic ring is aniline. The reaction of these two compounds results in the formation of the desired product, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride.

properties

IUPAC Name

methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-6(3-8)5(4-9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZMCXJJKCKFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate hydrochloride

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